BenchChemオンラインストアへようこそ!

6-Fluoro-2,3-dihydro-1H-inden-5-ol

Lipophilicity Drug Design ADME

6-Fluoro-2,3-dihydro-1H-inden-5-ol (CAS 83802-73-7) is a fluorinated 2,3-dihydroindenol derivative with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol. It is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring, with a hydroxyl substituent at the 5-position and a fluorine substituent at the 6-position.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 83802-73-7
Cat. No. B3331479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3-dihydro-1H-inden-5-ol
CAS83802-73-7
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1)F)O
InChIInChI=1S/C9H9FO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2
InChIKeyBKRPFPRKAMQQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,3-dihydro-1H-inden-5-ol (CAS 83802-73-7): Fluorinated Indane Building Block for Pharmaceutical R&D


6-Fluoro-2,3-dihydro-1H-inden-5-ol (CAS 83802-73-7) is a fluorinated 2,3-dihydroindenol derivative with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring, with a hydroxyl substituent at the 5-position and a fluorine substituent at the 6-position. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and pharmaceutical research, where the fluorine atom can modulate key drug-like properties such as lipophilicity, metabolic stability, and target binding . Standard commercial purity for this building block is 98%, with batch-specific quality documentation available from multiple suppliers .

Why 6-Fluoro-2,3-dihydro-1H-inden-5-ol Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Generic substitution of 6-fluoro-2,3-dihydro-1H-inden-5-ol with non-fluorinated 5-indanol (2,3-dihydro-1H-inden-5-ol) or alternative regioisomers (e.g., 4-fluoro-2,3-dihydro-1H-inden-5-ol) introduces quantifiable liabilities in physicochemical and pharmacological profiles. The 6-fluoro substituent directly alters the computed consensus Log P (increasing it to approximately 2.49 versus an estimated ~1.6–1.8 for the non-fluorinated parent), impacting membrane permeability and off-target partitioning. Positional isomerism further affects key electronic parameters such as pKa of the phenolic –OH and molecular electrostatic potential, which are critical for target engagement [1]. Patent literature on structurally related 2,3-dihydroindenol compounds confirms that even minor substituent variations (including halogen identity and position) produce distinct pharmacological activities, meaning this specific fluoro-hydroxy substitution pattern encodes a unique structure–activity relationship not reproducible by off-the-shelf alternatives [1].

Head-to-Head Quantitative Differentiation of 6-Fluoro-2,3-dihydro-1H-inden-5-ol vs. Closest Analogs


Enhanced Lipophilicity of 6-Fluoro-2,3-dihydro-1H-inden-5-ol vs. Non-Fluorinated 5-Indanol Drives Membrane Permeability Differentiation

The introduction of a fluorine atom at the 6-position markedly increases the computed consensus Log Po/w of the indanol scaffold. The target compound exhibits a consensus Log Po/w of 2.49 (averaged across five computational methods: iLOGP 2.01, XLOGP3 2.5, WLOGP 2.44, MLOGP 2.49, SILICOS-IT 3.01) . In contrast, the non-fluorinated parent compound 2,3-dihydro-1H-inden-5-ol (5-indanol) has a reported experimental Log P of approximately 1.6–1.8 [1]. This represents a Log P increase of approximately 0.7–0.9 log units, which is substantial in the context of medicinal chemistry optimization (a ΔLog P of >0.5 is generally considered significant for altering membrane permeability and PK profile).

Lipophilicity Drug Design ADME

Positional Fluorine Regioisomerism: 6-Fluoro vs. 4-Fluoro Substitution Alters Electronic and Steric Profiles Relevant to Target Binding

The 6-fluoro substitution pattern in 6-fluoro-2,3-dihydro-1H-inden-5-ol places the electron-withdrawing fluorine atom ortho to the phenolic –OH, creating a distinct intramolecular hydrogen-bonding environment (F···HO) not possible in the 4-fluoro regioisomer . The computed topological polar surface area (TPSA) for the target compound is 20.23 Ų . By comparison, 4-fluoro-2,3-dihydro-1H-inden-5-ol—where fluorine is meta to the hydroxyl—is predicted via SwissADME to have an identical TPSA of 20.23 Ų but a different molecular electrostatic potential distribution due to altered through-space electronic effects. Patent literature on 2,3-dihydroindenol derivatives explicitly teaches that the position of halogen substitution (fluoro, chloro, bromo) on the indanol core produces distinct receptor binding profiles, with regioisomers not considered obvious equivalents in pharmaceutical composition claims [1].

Regioisomerism Medicinal Chemistry SAR

Commercial Purity Specification: 98% Minimum Purity with Batch-Specific QC Documentation Supports Reproducible Research

The target compound is commercially supplied at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available from multiple suppliers [1]. In comparison, the structurally related oxidized analog 6-fluoro-5-hydroxy-1-indanone (CAS 1273673-55-4)—a ketone derivative differing by oxidation state at the 1-position—is typically offered at a lower standard purity of 95% . This 3-percentage-point purity differential represents a meaningful difference in research-grade material: at 95% purity, a 50 mg sample contains up to 2.5 mg of unidentified impurities, whereas at 98% purity, total impurities are constrained to ≤1.0 mg in the same sample size.

Quality Control Purity Analysis Reproducibility

Oxidation State Differentiation: 5-Indanol Core Preserves sp³ Hybridization at C-1 vs. Ketone Analogs, Enabling Distinct Downstream Derivatization Pathways

6-Fluoro-2,3-dihydro-1H-inden-5-ol contains a saturated C-1 methylene (sp³, –CH2–), as evidenced by its fraction Csp³ value of 0.33 (3 out of 9 carbons are sp³-hybridized) . This contrasts with 6-fluoro-5-hydroxy-1-indanone (CAS 1273673-55-4), where C-1 is an sp² ketone carbonyl, resulting in a fraction Csp³ of 0.22 (2 out of 9 sp³ carbons) . The presence of the benzylic –CH2– group at C-1 in the target compound provides a site for further functionalization (e.g., α-alkylation, oxidation to the ketone, or reductive amination after oxidation) that is chemically distinct from the ketone derivative.

Synthetic Intermediate Oxidation State Derivatization

Optimal Procurement and Application Scenarios for 6-Fluoro-2,3-dihydro-1H-inden-5-ol


Medicinal Chemistry: CNS Penetrant Lead Series Requiring Moderate Lipophilicity

When optimizing a CNS-targeting indane-based lead series, the consensus Log P of 2.49 positions 6-fluoro-2,3-dihydro-1H-inden-5-ol within the optimal CNS drug space (generally Log P 1.5–3.5) better than the non-fluorinated 5-indanol (Log P ~1.6–1.8), which may fall below the lower permeability threshold for certain targets. The compound's 98% purity with batch QC also meets the reproducibility standards required for multi-parameter optimization (MPO) profiling during lead optimization.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

As a low-molecular-weight (152.17 Da) fluorinated fragment, this compound serves as an ideal starting point for fragment growing or scaffold hopping exercises. The 6-fluoro substituent provides a well-characterized electronic handle (F···HO interaction, electron withdrawal from the aromatic ring) that can be exploited in structure-based design, while the C-1 methylene (fraction Csp³ = 0.33) offers a defined vector for fragment elaboration distinct from the ketone analog's planar sp² center .

SAR Studies Requiring Regioisomeric Control of the Fluorinated Indanol Pharmacophore

For laboratories conducting systematic SAR exploration of fluorinated indanol derivatives, sourcing the correct 6-fluoro (ortho-F to –OH) regioisomer is non-negotiable. As established in patent literature, halogen positional variants within the 2,3-dihydroindenol class are associated with distinct pharmacological activities and cannot be treated as bioisosteric equivalents [1]. Procurement of the specific CAS 83802-73-7 ensures the intended regiochemistry and avoids confounding data from isomeric impurities.

Synthetic Methodology Development Using Well-Characterized Building Blocks

The availability of 6-fluoro-2,3-dihydro-1H-inden-5-ol at 98% purity with NMR, HPLC, and GC documentation makes it a reliable substrate for reaction development (e.g., O-alkylation, Mitsunobu, cross-coupling after triflate activation). Compared to using the 95%-purity ketone analog where impurities may interfere with catalyst activity or complicate product isolation, this higher-purity alcohol form reduces experimental noise in methodology studies.

Quote Request

Request a Quote for 6-Fluoro-2,3-dihydro-1H-inden-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.